6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
CAS No.: 2195952-63-5
Cat. No.: VC7656143
Molecular Formula: C20H21N5O2
Molecular Weight: 363.421
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2195952-63-5 |
|---|---|
| Molecular Formula | C20H21N5O2 |
| Molecular Weight | 363.421 |
| IUPAC Name | 6-methyl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C20H21N5O2/c1-14-6-7-19(26)25(23-14)13-15-8-10-24(11-9-15)20(27)18-12-21-16-4-2-3-5-17(16)22-18/h2-7,12,15H,8-11,13H2,1H3 |
| Standard InChI Key | UYKWHLQZCASOLD-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Introduction
The compound 6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule belonging to the class of heterocyclic compounds. It features a quinoxaline moiety, a piperidine unit, and a dihydropyridazinone core, making it of interest for various scientific applications. This compound is closely related to another compound, 6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, which shares similar structural elements but includes a pyrazole ring instead of a methyl group.
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of pyridazinone cores through cyclization reactions and the incorporation of quinoxaline and piperidine units. These processes require careful control of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Potential Applications
Compounds with quinoxaline and piperidine moieties are often explored for their biological activities, including potential roles as inhibitors of specific enzymes or receptors. For instance, similar compounds may act as kinase inhibitors, which are crucial in signaling pathways. The specific applications of 6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one would depend on its interaction with biological targets and its pharmacokinetic properties.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume